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Core Science & Biosynthesis

Foundational

N-methyl-4-vinylpiperidine chemical structure and molecular weight

An In-depth Technical Guide to N-methyl-4-vinylpiperidine: Synthesis, Characterization, and Applications in Drug Discovery This guide provides a comprehensive technical overview of N-methyl-4-vinylpiperidine, a heterocyc...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to N-methyl-4-vinylpiperidine: Synthesis, Characterization, and Applications in Drug Discovery

This guide provides a comprehensive technical overview of N-methyl-4-vinylpiperidine, a heterocyclic compound with significant potential as a versatile building block in medicinal chemistry and materials science. We will delve into its chemical structure and properties, provide a detailed synthetic protocol, discuss methods for its characterization, and explore its reactivity and applications, particularly within the realm of drug development.

Core Molecular Attributes of N-methyl-4-vinylpiperidine

N-methyl-4-vinylpiperidine is a disubstituted piperidine, a class of saturated nitrogen-containing heterocycles that are among the most important synthetic fragments in the design of pharmaceuticals.[1] Its structure is characterized by a piperidine ring with a methyl group affixed to the nitrogen atom (N-1) and a vinyl group (-CH=CH₂) at the C-4 position. This combination of a basic tertiary amine and a reactive vinyl group makes it a valuable intermediate for further chemical elaboration.

The IUPAC name for this compound is 1-methyl-4-vinylpiperidine. The presence of the N-methyl group influences the compound's basicity and reactivity compared to its parent piperidine structure.[2]

Quantitative Data Summary

For ease of reference, the key physicochemical properties of N-methyl-4-vinylpiperidine are summarized in the table below.

PropertyValueSource(s)
Molecular Formula C₈H₁₅N[3]
Molecular Weight 125.21 g/mol Calculated
CAS Number 101251-94-9[3]
Boiling Point 142.8 ± 29.0 °C at 760 mmHg[3]
Density 0.9 ± 0.1 g/cm³[3]

Synthesis of N-methyl-4-vinylpiperidine via the Wittig Reaction

The most direct and widely applicable synthetic route to N-methyl-4-vinylpiperidine is through the Wittig reaction, a cornerstone of organic chemistry for the formation of carbon-carbon double bonds.[4][5] This method involves the reaction of a phosphorus ylide with a ketone or aldehyde. In this case, the commercially available N-methyl-4-piperidone serves as the ketone precursor.[6][7][8]

The synthesis can be logically broken down into two primary stages: the formation of the phosphorus ylide (Wittig reagent) and the subsequent reaction with the ketone to form the desired alkene.

Experimental Workflow Diagram

Wittig_Synthesis cluster_0 Stage 1: Ylide Formation cluster_1 Stage 2: Wittig Reaction PPh3 Triphenylphosphine (PPh₃) Phosphonium_Salt Methyltriphenylphosphonium Bromide [(C₆H₅)₃PCH₃]⁺Br⁻ PPh3->Phosphonium_Salt SN2 Reaction MeBr Methyl Bromide (CH₃Br) MeBr->Phosphonium_Salt Ylide Phosphorus Ylide [(C₆H₅)₃P=CH₂] Phosphonium_Salt->Ylide Deprotonation Base Strong Base (e.g., n-BuLi) Base->Ylide Ketone N-methyl-4-piperidone Oxaphosphetane Oxaphosphetane Intermediate Ylide->Oxaphosphetane [2+2] Cycloaddition Ketone->Oxaphosphetane Product N-methyl-4-vinylpiperidine Oxaphosphetane->Product Decomposition Byproduct Triphenylphosphine Oxide (Ph₃P=O) Oxaphosphetane->Byproduct

Caption: Synthesis of N-methyl-4-vinylpiperidine via the Wittig Reaction.

Detailed Experimental Protocol

Materials:

  • Methyltriphenylphosphonium bromide

  • Anhydrous Tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) in hexanes (typically 1.6 M or 2.5 M)

  • N-methyl-4-piperidone[9]

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Ylide Generation:

    • To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add methyltriphenylphosphonium bromide (1.1 equivalents).

    • Add anhydrous THF via syringe.

    • Cool the resulting suspension to 0 °C in an ice bath.

    • Slowly add n-butyllithium (1.05 equivalents) dropwise to the stirred suspension. Maintain the temperature below 5 °C. A characteristic deep orange or yellow color indicates the formation of the ylide.

    • Allow the mixture to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional hour.

  • Wittig Reaction:

    • Cool the ylide solution back down to 0 °C.

    • In a separate flask, dissolve N-methyl-4-piperidone (1 equivalent) in a minimal amount of anhydrous THF.

    • Add the N-methyl-4-piperidone solution dropwise to the ylide solution.

    • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature overnight.

  • Work-up and Purification:

    • Quench the reaction by slowly adding saturated aqueous NaHCO₃ solution.

    • Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x volume of aqueous layer).

    • Combine the organic extracts and wash with brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

    • The crude product will be a mixture of N-methyl-4-vinylpiperidine and triphenylphosphine oxide. Purification can be achieved by column chromatography on silica gel or by vacuum distillation.

Causality Behind Experimental Choices
  • Anhydrous Conditions: The phosphorus ylide is a strong base and will be readily protonated and decomposed by water.[10] Therefore, anhydrous solvents and a dry nitrogen atmosphere are crucial for the success of the reaction.

  • Strong Base: The C-H bond of the phosphonium salt is only weakly acidic, necessitating a very strong base like n-butyllithium for complete deprotonation to form the ylide.[4]

  • Temperature Control: The initial addition of n-BuLi is exothermic. Keeping the temperature low (0 °C) prevents side reactions and degradation of the base and the ylide.

  • Solvent Choice: THF is an excellent solvent for this reaction as it is aprotic and effectively solvates the phosphonium salt and the resulting ylide.

Spectroscopic and Chromatographic Characterization

To confirm the identity and assess the purity of the synthesized N-methyl-4-vinylpiperidine, a combination of spectroscopic and chromatographic techniques should be employed.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum is expected to show characteristic signals for the vinyl group protons (typically between 5-6 ppm with distinct coupling patterns), the N-methyl protons (a singlet around 2.2-2.4 ppm), and the piperidine ring protons (a series of multiplets in the 1.5-3.0 ppm region).

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum should display eight distinct signals corresponding to the eight carbon atoms in the molecule. The vinyl carbons will appear in the alkene region (~110-145 ppm), while the carbons of the piperidine ring and the N-methyl group will be in the aliphatic region.

  • IR (Infrared) Spectroscopy: Key vibrational bands are expected for C=C stretching of the vinyl group (around 1640 cm⁻¹) and C-H out-of-plane bending for the vinyl group (around 910 and 990 cm⁻¹).

  • MS (Mass Spectrometry): The electron ionization (EI) mass spectrum should show a molecular ion peak (M⁺) at m/z = 125, corresponding to the molecular weight of the compound.

  • GC-MS (Gas Chromatography-Mass Spectrometry): This is a powerful tool for assessing purity and confirming the molecular weight of the product.

Reactivity and Applications in Medicinal Chemistry

The N-methyl-4-vinylpiperidine molecule possesses two key reactive sites: the vinyl group and the tertiary amine of the piperidine ring.

  • Reactivity of the Vinyl Group: The vinyl group can undergo a variety of chemical transformations, including:

    • Polymerization: To form polyvinylpiperidine derivatives.

    • Hydrogenation: To yield N-methyl-4-ethylpiperidine.

    • Electrophilic Addition: Such as hydrohalogenation or hydration.

    • Cycloaddition Reactions: For the construction of more complex ring systems.

  • Reactivity of the Tertiary Amine: The nitrogen atom is basic and nucleophilic, allowing for:

    • Salt Formation: Reaction with acids to form piperidinium salts, which can improve aqueous solubility.

    • Quaternization: Reaction with alkyl halides to form quaternary ammonium salts.

Role as a Scaffold in Drug Development

The piperidine ring is a privileged scaffold in medicinal chemistry, appearing in a vast number of approved drugs and clinical candidates.[1][11] Its inclusion in a molecule can improve pharmacokinetic properties such as solubility, lipophilicity, and metabolic stability.

N-methyl-4-vinylpiperidine, as a functionalized derivative, is a valuable starting material for the synthesis of more complex molecules targeting a wide range of biological systems, including the central nervous system.[12] The vinyl group acts as a handle for introducing other functional groups or for tethering the piperidine core to other molecular fragments through reactions like Heck coupling, hydroboration-oxidation, or metathesis. This allows medicinal chemists to systematically explore the chemical space around the piperidine core to optimize ligand-receptor interactions and develop novel therapeutic agents.

Conclusion

N-methyl-4-vinylpiperidine is a valuable, functionalized heterocyclic compound. Its synthesis is readily achievable through established methods like the Wittig reaction, utilizing commercially available starting materials. The dual reactivity of its tertiary amine and vinyl group, combined with the favorable properties imparted by the piperidine scaffold, makes it an important and versatile intermediate for researchers, scientists, and professionals in the field of drug development and materials science. This guide provides the foundational knowledge required to synthesize, characterize, and strategically employ this compound in advanced chemical research.

References

  • PubChem. 1-Methyl-4-piperidone. National Center for Biotechnology Information. [Link]

  • Chemsrc. 1-Methyl-4-vinylpiperidine. [Link]

  • PubChem. 4-Methylpiperidine. National Center for Biotechnology Information. [Link]

  • PubChem. 4-Piperidinol, 1-methyl-. National Center for Biotechnology Information. [Link]

  • PubChem. 1-(1-Methyl-4-piperidinyl)piperazine. National Center for Biotechnology Information. [Link]

  • NIST. 4-Hydroxy-N-methylpiperidine. National Institute of Standards and Technology. [Link]

  • Chemsrc. N-Methyl-4-piperidone. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. Mastering N-Methyl-4-Piperidinemethanol Synthesis for Enhanced Chemical Production. [Link]

  • Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International journal of molecular sciences, 24(3), 2937. [Link]

  • PubChem. 1-Methyl-4-(piperidin-4-yl)piperazine. National Center for Biotechnology Information. [Link]

  • Google Patents. Synthesis method of 1-methyl-4- (4-piperidinyl) piperazine hydrochloride.
  • Google Patents. Process for preparing 4-methylenepiperidine or acid addition salt thereof.
  • Ashenhurst, J. (2018). Wittig Reaction – Examples and Mechanism. Master Organic Chemistry. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. The Crucial Role of High Purity N-Methyl-4-Piperidinemethanol in Pharmaceutical Innovation. [Link]

  • ResearchGate. Molecular structure and vibrational spectra of piperidine and 4-methylpiperidine by density functional theory and ab initio Hartree–Fock calculations. [Link]

  • MDPI. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. [Link]

  • Organic Chemistry Portal. Wittig Reaction. [Link]

  • Fiveable. N-methylpiperidine Definition. [Link]

  • Application of Chiral Piperidine Scaffolds in Drug Design. (2023). Dovepress. [Link]

  • National Center for Biotechnology Information. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. PubMed. [Link]

  • Chemistry LibreTexts. The Wittig Reaction. [Link]

  • Synthesis and Biological Activity of Piperine Derivatives as Potential PPARγ Agonists. (2020). Dovepress. [Link]

  • Diarylidene-N-Methyl-4-Piperidones and Spirobibenzopyrans as Antioxidant and Anti-Inflammatory Agents. (2021). National Center for Biotechnology Information. [Link]

  • Polymer Source. Poly(4-vinyl N-methyl pyridinium iodide). [Link]

  • Chad's Prep. (2021). 19.7b Wittig Reaction | Organic Chemistry. YouTube. [Link]

Sources

Exploratory

Solubility of 4-ethenyl-1-methylpiperidine in organic solvents

Technical Guide: Solubility Profile & Handling of 4-Ethenyl-1-methylpiperidine Executive Summary This technical guide addresses the physicochemical behavior of 4-ethenyl-1-methylpiperidine (also known as 1-Methyl-4-vinyl...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Solubility Profile & Handling of 4-Ethenyl-1-methylpiperidine

Executive Summary

This technical guide addresses the physicochemical behavior of 4-ethenyl-1-methylpiperidine (also known as 1-Methyl-4-vinylpiperidine; CAS: 101251-94-9).[1][2][3] As a functionalized tertiary amine featuring a reactive vinyl group, this compound serves as a critical intermediate in pharmaceutical synthesis and a specialized monomer in functional polymer development.[3]

Understanding its solubility is not merely about "dissolution"; it involves managing the delicate balance between the basic nitrogen center (which dictates pH-dependent aqueous solubility) and the vinyl moiety (which introduces lipophilicity and polymerization risks).[1][2][3] This guide provides a structural analysis, a predictive solubility framework, and validated experimental protocols for researchers handling this compound.

Part 1: Physicochemical Architecture

To predict solubility behavior accurately, we must deconstruct the molecule into its functional interaction sites.[3]

FeatureStructural MoietySolubility Impact
Basic Center Tertiary Amine (

)
Provides high solubility in acidic aqueous media (protonation).[1][2][4] Acts as a hydrogen bond acceptor in protic solvents (alcohols).[2][3]
Lipophilic Tail Vinyl Group (

)
Increases solubility in non-polar organics (Toluene, Hexane) compared to the parent piperidine.[3][4] Reduces water solubility at neutral pH.[2][3]
Ring Scaffold Piperidine RingSemi-polar hydrocarbon backbone; facilitates solubility in chlorinated solvents (DCM, Chloroform).[4]

Calculated Properties:

  • LogP (Predicted): ~1.2 – 1.5 (Moderately lipophilic).[3]

  • pKa (Conjugate Acid): ~10.0 – 10.5 (Typical for N-methylpiperidines).[1][2][3]

  • Physical State: Liquid at room temperature.[1][2][3][5]

Part 2: Solubility in Organic Solvents

The following classification is derived from the principle of "like dissolves like," supported by the compound's structural analogs (e.g., 4-vinylpyridine, 1-methylpiperidine).

Chlorinated Solvents (High Solubility)
  • Solvents: Dichloromethane (DCM), Chloroform (

    
    ).[3]
    
  • Mechanism: Strong dipole-dipole interactions.[1][2][3] The solvent's acidity (H-bond donor capability of chloroform) interacts favorably with the amine lone pair.[1][2][3]

  • Application: Ideal for extraction during workup and as a reaction medium for functionalization.[1][2][3]

Polar Protic Solvents (High Solubility / Miscible)
  • Solvents: Methanol, Ethanol, Isopropanol.

  • Mechanism: Hydrogen bonding.[1][2][3][6] The solvent donates a proton to the nitrogen lone pair.[2][3][6]

  • Caution: Nucleophilic attack by the solvent on the vinyl group is rare but possible under harsh acidic conditions.[2][3]

Polar Aprotic Solvents (High Solubility)
  • Solvents: THF, DMF, DMSO, Acetonitrile.

  • Mechanism: Dipole-dipole interactions.[1][2][3]

  • Application: Preferred for polymerization reactions (anionic or radical) where protic sources must be excluded.[2][3]

Non-Polar Solvents (Moderate to High Solubility)
  • Solvents: Toluene, Diethyl Ether, Hexanes.

  • Mechanism: Van der Waals forces.[1][2][3]

  • Nuance: While soluble, the compound may partition out of hexanes at very low temperatures (-78°C), which can be exploited for purification (crystallization of salts).[1][3]

Aqueous Solubility (pH Dependent)
  • pH < 7: Highly soluble (forms cationic ammonium salt).[2][3]

  • pH > 10: Low to Moderate solubility (exists as free base; oiling out may occur).[2][3]

Part 3: Experimental Protocol for Solubility Determination

Since batch-specific impurities (oligomers) can alter solubility, rely on this self-validating protocol rather than literature values alone.

Protocol: The Visual Polythermal Method

Objective: Determine the saturation limit in a specific solvent.[1][2][3]

  • Preparation: Weigh 100 mg of 4-ethenyl-1-methylpiperidine into a crimp-top vial.

  • Solvent Addition: Add the target solvent in 50

    
    L aliquots at 25°C.
    
  • Agitation: Vortex for 30 seconds after each addition.

  • Observation:

    • Clear Solution: Soluble.[2][3][6]

    • Cloudiness/Phase Separation: Insoluble/Saturated.[2][3]

  • Quantification: If 100 mg dissolves in 0.5 mL, solubility is

    
     mg/mL.[2][3]
    

Part 4: Critical Handling & Stability Workflows

Warning: The vinyl group makes this compound prone to spontaneous polymerization, especially in concentrated solutions or when heated.[3]

Stabilization Strategy:

  • Inhibitors: Commercial samples often contain 50-100 ppm of BHT (Butylated hydroxytoluene) or MEHQ (Monomethyl ether hydroquinone).[1][2][3]

  • Solvent Choice: Avoid storing in solvents that generate peroxides (e.g., uninhibited ethers) as these initiate polymerization.[3]

Workflow 1: Solubility & Stability Assessment

SolubilityWorkflow Start Sample: 4-ethenyl-1-methylpiperidine SolventSelect Select Solvent Class Start->SolventSelect Dissolution Add Solvent (Stepwise) SolventSelect->Dissolution Check Visual Inspection Dissolution->Check ResultSol Soluble (Proceed to App) Check->ResultSol Clear ResultInsol Insoluble (Heat to 40°C) Check->ResultInsol Cloudy PolymerRisk Risk: Spontaneous Polymerization ResultSol->PolymerRisk Stabilize Add Inhibitor (BHT) PolymerRisk->Stabilize If Storage > 24h

Figure 1: Decision tree for assessing solubility while mitigating polymerization risks.

Workflow 2: Extraction & Purification Strategy

This workflow utilizes the pH-dependent solubility switch of the piperidine ring.[1][2][3]

ExtractionFlow Crude Crude Reaction Mixture (Organic + Aqueous) Acidify Acidify to pH 2 (HCl) Crude->Acidify PhaseSep1 Phase Separation Acidify->PhaseSep1 OrgLayer1 Organic Layer (Impurities) PhaseSep1->OrgLayer1 Discard AqLayer1 Aqueous Layer (Target as Salt) PhaseSep1->AqLayer1 Keep Basify Basify to pH 12 (NaOH) AqLayer1->Basify Extract Extract with DCM/CHCl3 Basify->Extract Dry Dry (Na2SO4) & Concentrate Extract->Dry Product Pure 4-ethenyl-1-methylpiperidine Dry->Product

Figure 2: Acid-Base extraction workflow leveraging the amine functionality for purification.

References

  • Chemical Identity & Structure

    • Source: Chemsrc. (2025).[2][3][7] "1-Methyl-4-vinylpiperidine | CAS#: 101251-94-9".[1][2][3][8]

    • URL:[Link][1][2][3]

  • General Piperidine Solubility

    • Source: Solubility of Things.[2][3][6] "Solubility of Piperidine".

    • URL:[Link]

  • Solvent Properties & Selection

    • Source: Organic Chemistry Data.[2][3] "Common Solvents Used in Organic Chemistry".

    • URL:[Link][1][2][3]

  • Analogous Compound Behavior (4-Vinylpyridine)

    • Source: PubChem. "4-Vinylpyridine Physical Properties".[1][2][3][9]

    • URL:[Link][1][2][3]

Sources

Protocols & Analytical Methods

Method

Application Note: Protocol for Radical Polymerization of N-methyl-4-vinylpiperidine

This is a comprehensive technical guide for the radical polymerization of N-methyl-4-vinylpiperidine (NM4VP) . Critical Nomenclature & Chemistry Note: There is frequently confusion in the literature between N-methyl-4-vi...

Author: BenchChem Technical Support Team. Date: February 2026

This is a comprehensive technical guide for the radical polymerization of N-methyl-4-vinylpiperidine (NM4VP) .

Critical Nomenclature & Chemistry Note: There is frequently confusion in the literature between N-methyl-4-vinylpiperidine (the saturated, cyclic amine monomer) and N-methyl-4-vinylpyridinium (the aromatic, quaternized salt monomer).[1]

  • NM4VP (Saturated): A "Less Activated Monomer" (LAM) with an isolated vinyl group.[1] It is difficult to homopolymerize to high molecular weights due to degradative chain transfer (allylic hydrogens).[1]

  • Quaternized 4VP (Aromatic): A "More Activated Monomer" (MAM) that polymerizes rapidly and is the standard precursor for gene delivery vectors.

This protocol addresses the direct polymerization of the saturated NM4VP monomer , but includes a section on the Indirect Synthesis Route (via 4-vinylpyridine), which is the industry "Gold Standard" for obtaining well-defined high-molecular-weight polymers of this class.

Part 1: Pre-Protocol Considerations & Causality[1]

The Challenge of Allylic Transfer

N-methyl-4-vinylpiperidine possesses a vinyl group attached to a secondary carbon on a saturated ring.[1] Unlike styrene or acrylates, this vinyl group is non-conjugated .[1] Furthermore, the hydrogen atom at the C4 position (alpha to the vinyl group) is allylic .

  • Causality: During radical propagation, the growing radical chain can abstract this allylic hydrogen instead of adding to the double bond. This creates a stable radical that terminates the chain (Degradative Chain Transfer).[1]

  • Strategic Adjustment: Standard Free Radical Polymerization (FRP) will yield oligomers or low conversion.[1] To achieve significant molecular weight, we must use high initiator concentrations or specific Controlled Radical Polymerization (CRP) agents (Xanthates) designed for non-conjugated monomers.

Monomer Purification (Crucial Step)

Commercial NM4VP (if available) or synthesized crude monomer often contains amine oxides or synthesis byproducts that act as radical scavengers.[1]

  • Protocol: The monomer must be distilled under reduced pressure over CaH₂ (Calcium Hydride) to remove water and dissolved oxygen immediately prior to use.[1]

Part 2: Detailed Experimental Protocols

Protocol A: Free Radical Polymerization (FRP)

Best for: Rapid screening, grafting applications, or when dispersity (Đ) is not critical.

Materials:

  • Monomer: N-methyl-4-vinylpiperidine (Freshly distilled).[1]

  • Initiator: AIBN (2,2'-Azobis(2-methylpropionitrile)) - Recrystallized from methanol.[1]

  • Solvent: 1,4-Dioxane or Toluene (Anhydrous).[1]

  • Precipitant: Cold Diethyl Ether or Hexane.[1]

Step-by-Step Methodology:

  • Stoichiometry Setup:

    • Target a low monomer-to-initiator ratio ([M]:[I] ≈ 50:1 to 100:1) to counteract chain transfer.[1]

    • Example: 2.0 g Monomer (16 mmol) + 52 mg AIBN (0.32 mmol) in 4 mL Dioxane (50 wt% solution).

  • Degassing (Freeze-Pump-Thaw):

    • Place the reaction mixture in a Schlenk tube.

    • Freeze: Submerge in liquid nitrogen (N₂) until solid.[1]

    • Vacuum: Open to high vacuum (10⁻³ mbar) for 5-10 minutes.

    • Thaw: Close vacuum, thaw in warm water.[1]

    • Repeat: Perform 3-4 cycles. Why? Oxygen inhibits radical propagation and promotes side reactions with amines.

  • Polymerization:

    • Backfill with Argon/Nitrogen.[1][2]

    • Immerse in an oil bath at 70°C for 24-48 hours.

    • Note: The reaction will be slower than styrenic polymerization.[1]

  • Termination & Purification:

    • Quench by cooling to 0°C and exposing to air.[1]

    • Dilute with a small amount of THF.

    • Dropwise addition into excess cold Diethyl Ether (10x volume) under vigorous stirring.

    • Collect the white/off-white precipitate by filtration.[1]

    • Drying: Vacuum oven at 40°C for 24 hours.

Protocol B: RAFT Polymerization (Controlled)

Best for: Block copolymers, defined molecular weight, drug delivery vectors.

Mechanistic Choice: Because NM4VP is a "Less Activated Monomer" (LAM) with a non-conjugated vinyl group, standard RAFT agents (Trithiocarbonates/Dithiobenzoates) will inhibit polymerization. You must use a Xanthate or Dithiocarbamate (MADIX/RAFT agents).[1]

Reagents:

  • RAFT Agent: O-ethyl-S-(1-methoxycarbonyl)ethyl dithiocarbonate (Rhodixan A1) or similar Xanthate.[1]

  • Initiator: AIBN.[1][3]

Step-by-Step Methodology:

  • Ratio Calculation:

    • Target DP (Degree of Polymerization) = 50.[1]

    • Ratio [M]:[CTA]:[I] = 50 : 1 : 0.2.[1]

  • Reaction Assembly:

    • Dissolve Monomer (1.0 eq) and Xanthate (0.02 eq) in 1,4-Dioxane.

    • Add AIBN (0.004 eq).[1]

  • Execution:

    • Degas via Freeze-Pump-Thaw (3 cycles).[1]

    • Heat to 65°C for 24 hours.

  • Workup:

    • Precipitate in Hexane.

    • Purification Note: Dialysis (MWCO 1000 Da) against methanol/water is recommended to remove unreacted monomer and RAFT agent residues which can be toxic.[1]

Part 3: The "Gold Standard" Indirect Synthesis (Recommended)

For applications requiring high molecular weight (>20 kDa) and low polydispersity, direct polymerization of NM4VP is often unsatisfactory. The standard industrial/academic route is the Hydrogenation of Poly(4-vinylpyridine).

Workflow:

  • Precursor Synthesis: Polymerize 4-vinylpyridine (4VP) using a Trithiocarbonate RAFT agent (Standard MAM protocol).[1] This yields well-defined P4VP.[1][4][5]

  • Quaternization: React P4VP with Methyl Iodide (CH₃I) to form Poly(N-methyl-4-vinylpyridinium iodide).

  • Hydrogenation: Reduce the pyridinium ring using H₂/PtO₂ or NaBH₄ to yield the saturated Poly(N-methyl-4-vinylpiperidine) .[1]

Part 4: Visualization & Workflow

Experimental Workflow: Freeze-Pump-Thaw Cycle

This process is critical for preventing oxygen-mediated inhibition, especially with amine monomers.[1]

FreezePumpThaw Start Reaction Mixture (Monomer + Solvent + Initiator) Freeze 1. FREEZE (Liquid N2, -196°C) Start->Freeze Vacuum 2. VACUUM (< 0.1 mbar, 5-10 min) Freeze->Vacuum Gas Solidifies Thaw 3. THAW (Warm Water, Inert Gas Closed) Vacuum->Thaw Remove O2 Cycle Repeat 3-4 Cycles Thaw->Cycle Cycle->Freeze If bubbles persist Polymerize POLYMERIZE (Oil Bath, 60-70°C) Cycle->Polymerize If no bubbles

Caption: The Freeze-Pump-Thaw cycle ensures the complete removal of dissolved oxygen, which acts as a radical trap and terminates polymerization.[1]

Synthesis Pathways Comparison

SynthesisPathways cluster_0 Route A: Direct Polymerization (Difficult) cluster_1 Route B: Indirect Synthesis (Recommended) Monomer N-methyl-4-vinylpiperidine (Monomer) DirectPoly Radical Polymerization (High [I], Xanthates) Monomer->DirectPoly ProductA Low MW / Oligomers (High PDI) DirectPoly->ProductA Precursor 4-Vinylpyridine (Monomer) RAFTPoly RAFT Polymerization (Trithiocarbonate) Precursor->RAFTPoly P4VP Poly(4-vinylpyridine) (Well-defined) RAFTPoly->P4VP Quat Quaternization (MeI) P4VP->Quat Hydro Hydrogenation (H2 / Pt) Quat->Hydro ProductB Poly(N-methyl-4-vinylpiperidine) (High MW, Low PDI) Hydro->ProductB

Caption: Comparison of direct polymerization (Route A) vs. the indirect precursor route (Route B). Route B is superior for controlling molecular weight.

Part 5: Characterization & Data Analysis[1][6]

1. Proton NMR (¹H NMR) Validation: To confirm the structure, you must distinguish between the aromatic pyridine precursor and the saturated piperidine product.

FeaturePoly(4-vinylpyridine)Poly(N-methyl-4-vinylpiperidine)
Ring Protons 6.5 - 8.5 ppm (Broad aromatic signals)1.5 - 3.5 ppm (Broad aliphatic signals)
Backbone 1.5 - 2.5 ppm1.2 - 1.8 ppm
N-Methyl Group N/A (unless quaternized)~2.2 - 2.8 ppm (Sharp singlet if mobile)
Solubility Methanol, DMF, dilute HClWater (pH < 6), CHCl₃, Methanol

2. Solubility Profile (Self-Validating Check):

  • Test: Attempt to dissolve the product in pH 10 water.

  • Result: The polymer should precipitate or become cloudy (deprotonation of the tertiary amine).

  • Test: Add HCl to pH 4.

  • Result: The solution should become clear (protonation/cationic charge).[1]

  • If the polymer remains soluble at high pH, it may be the permanently charged Quaternized Pyridinium salt, not the Piperidine.

References

  • RAFT Polymerization of Vinylpyridines

    • Title: Controlled radical polymerization of 4-vinylpyridine (4VP) and N-acryloylpiperidine (API) by the RAFT process.[1][4]

    • Source: Polymer Chemistry (RSC), 2012.[1]

    • URL:[Link]

  • Synthesis of Piperidine Polymers via Hydrogenation

    • Title: Thermal and living anionic polymerization of 4-vinylbenzyl piperidine.[1][6]

    • Source: Polymer Chemistry (RSC), 2013.[1] (Demonstrates the difficulty of direct polymerization and alternative anionic routes).

    • URL:[Link]

  • Quaternization Protocols

    • Title: Poly(vinyl pyridine)
    • Source: Polymers (MDPI), 2021.[1]

    • URL:[Link]

  • Monomer Data & Handling

    • Title: 1-Methyl-4-piperidone (Precursor data and stability).[1]

    • Source: PubChem.[1][7]

    • URL:[Link]

Sources

Application

Advanced Protocol: Anionic Copolymerization of Butadiene and 4-Ethenyl-1-Methylpiperidine

Application Note: Synthesis of Amino-Functionalized Solution Styrene-Butadiene Rubber (F-SSBR) Analogues Executive Summary This application note details the synthesis protocol for the random copolymerization of 1,3-butad...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Synthesis of Amino-Functionalized Solution Styrene-Butadiene Rubber (F-SSBR) Analogues

Executive Summary

This application note details the synthesis protocol for the random copolymerization of 1,3-butadiene and 4-ethenyl-1-methylpiperidine (also known as 1-methyl-4-vinylpiperidine). This copolymer represents a critical class of functionalized elastomers used in high-performance tire treads ("Green Tires"). The incorporation of the tertiary amine moiety (piperidine) significantly enhances the interaction between the rubber matrix and silica fillers, reducing the Payne effect and lowering rolling resistance while maintaining wet grip.

Key Technical Distinction: Unlike radical polymerization, which lacks stereocontrol, this protocol utilizes living anionic polymerization . This method ensures precise control over molecular weight distribution (Đ), comonomer randomness, and the microstructure (1,2-vinyl vs. 1,4-cis/trans) of the butadiene units.

Chemical Mechanism & Reaction Pathway[1][2][3][4]

The synthesis proceeds via a living anionic mechanism initiated by n-butyllithium (n-BuLi). The reaction requires a polar modifier to prevent the formation of block copolymers (due to the disparate reactivity ratios of butadiene and vinyl amines) and to promote the formation of 1,2-vinyl butadiene units, which are essential for tuning the glass transition temperature (


).
Reaction Scheme (DOT Visualization)

ReactionMechanism cluster_0 Living Polymerization Cycle M1 1,3-Butadiene LivingChain Living Carbanion Chain (Li+ Counterion) M1->LivingChain Propagation (k11, k21) M2 4-Ethenyl-1-methylpiperidine (Polar Comonomer) M2->LivingChain Propagation (k22, k12) Init Initiator (n-BuLi) Init->LivingChain Initiation Mod Polar Modifier (TMEDA or THF) Mod->LivingChain Coordination (Randomization) Term Termination (Isopropanol) LivingChain->Term Quenching Product Functionalized Copolymer (Random Microstructure) Term->Product Workup

Figure 1: Mechanistic pathway for the anionic copolymerization of butadiene and amino-functionalized monomer.

Materials & Reagents Preparation

Critical Safety Note: Anionic polymerization is intolerant to moisture and oxygen. All reagents must be purified to high standards (< 5 ppm impurities).

ReagentFunctionPurification Protocol (Strict)
1,3-Butadiene Monomer APassed through columns of KOH (to remove inhibitor) and molecular sieves (4Å), then distilled.
4-Ethenyl-1-methylpiperidine Monomer BSynthesized via Wittig reaction of 1-methyl-4-piperidone [1]. Distilled over CaH₂ under reduced pressure.
Cyclohexane SolventDistilled from sodium/benzophenone ketyl or passed through activated alumina columns.
n-Butyllithium (n-BuLi) InitiatorTitrated using Gilman’s double titration method to determine exact active concentration (typically 1.6 M in hexanes).
TMEDA ModifierDistilled over CaH₂. Used to randomize comonomer distribution and increase vinyl content.
Methanol/BHT TerminatorDegassed methanol containing 1 wt% 2,6-di-tert-butyl-4-methylphenol (BHT) as antioxidant.

Experimental Protocol

Phase 1: Reactor Preparation[4]
  • Baking: Assemble a 1L jacketed glass reactor or stainless steel autoclave. Heat to 120°C under vacuum (< 10 Pa) for 4 hours to remove adsorbed moisture.

  • Inerting: Cycle argon/vacuum (3x). Cool reactor to 50°C under positive argon pressure.

Phase 2: Monomer Synthesis (If commercial monomer unavailable)

Note: 4-ethenyl-1-methylpiperidine is often synthesized in-house.

  • Reagents: Methyltriphenylphosphonium bromide (1.1 eq), Potassium tert-butoxide (t-BuOK, 1.2 eq), 1-methyl-4-piperidone (1.0 eq).

  • Procedure: Suspend phosphonium salt in dry THF at 0°C. Add t-BuOK slowly to form the yellow ylide. Stir 1h. Add ketone dropwise. Warm to RT and stir 12h.

  • Workup: Filter solids, concentrate filtrate, extract with ether.

  • Purification: Fractional distillation is mandatory to remove phosphine oxide byproducts which poison anionic catalysts.

Phase 3: Copolymerization Workflow
  • Solvent Charge: Cannulate 400 mL dry cyclohexane into the reactor.

  • Monomer Addition:

    • Add 1,3-Butadiene (e.g., 50 g, 0.92 mol) via mass flow controller or condensed weight.

    • Add 4-Ethenyl-1-methylpiperidine (e.g., 2.5 g, 0.02 mol) via syringe through a septum.

    • Target Ratio: 95:5 wt% (Typical for tire tread formulations).

  • Modifier Addition: Add TMEDA (Tetramethylethylenediamine).

    • Ratio: TMEDA/n-BuLi molar ratio determines microstructure. Use 0.5:1 for ~40% vinyl content; 1:1 for >60% vinyl.

  • Scavenging (Titration): Add n-BuLi dropwise until a faint yellow color persists (scavenging impurities), then charge the calculated initiation dose (e.g., 1.0 mmol for target Mn = 50,000 g/mol ).

  • Polymerization:

    • Temperature: Maintain 50°C.

    • Time: 2–4 hours. Conversion should reach >99%.

    • Observation: Solution viscosity will increase significantly.

  • Termination: Inject degassed methanol (2 mL) to kill the living chain ends.

Phase 4: Workup & Isolation
  • Stabilization: Immediately add BHT (1 phr) dissolved in isopropanol.

  • Coagulation: Pour polymer solution into excess isopropanol or steam-strip to remove solvent.

  • Drying: Vacuum oven at 60°C for 24 hours.

Characterization & Expected Data

Experimental Workflow Diagram

Workflow Start Start: Reactor Baking (120°C, Vacuum) Solvent Solvent & Monomer Charge (Cyclohexane + Butadiene + Amine) Start->Solvent Titration Impurity Scavenging (n-BuLi dropwise) Solvent->Titration Init Initiation (Calc. n-BuLi Dose) Titration->Init Poly Polymerization (50°C, 4h) Init->Poly Term Termination & Stabilization (MeOH + BHT) Poly->Term Analysis Characterization (NMR, GPC, DSC) Term->Analysis

Figure 2: Step-by-step experimental workflow for anionic copolymerization.[1][2][3]

Typical Properties of Functionalized Copolymer (Table 1)
PropertyMethodTypical ValueNote
Conversion Gravimetric> 98%High conversion indicates purity.
Microstructure ¹H-NMR10-70% 1,2-vinylTunable via TMEDA/Li ratio.
Amine Content ¹H-NMR1-10 mol%Confirmed by signal at ~2.5-3.0 ppm (piperidine ring).
Molecular Weight (

)
GPC (THF)100 - 300 kg/mol Controlled by Monomer/Initiator ratio.
Dispersity (Đ) GPC1.05 - 1.20Narrow Đ confirms living nature.
Glass Transition (

)
DSC-30°C to -10°CIncreases with vinyl content and amine comonomer.

Scientific Commentary & Troubleshooting

Why Anionic?

While radical polymerization is easier, it fails to control the microstructure of the diene. In tire applications, the balance between cis-1,4 (durability), trans-1,4, and 1,2-vinyl (wet grip) units is paramount. Only anionic polymerization allows the simultaneous control of:

  • Vinyl Content: Adjusted by Lewis bases (TMEDA, THF).

  • Functionalization: The living chain end allows for post-polymerization modification or, in this case, the direct incorporation of functional monomers.

The Role of the Amine

The 4-ethenyl-1-methylpiperidine acts as a "sticker" for silica. In standard SBR, the rubber is hydrophobic and silica is hydrophilic, leading to poor dispersion and high hysteresis (rolling resistance). The basic nitrogen in the piperidine ring forms hydrogen bonds or ionic interactions with the acidic silanol (Si-OH) groups on the silica surface [2, 3]. This improves filler dispersion and reduces the Payne effect.[4]

Troubleshooting Guide
  • Broad PDI (>1.3): Indicates slow initiation or impurities. Re-titrate n-BuLi and check solvent dryness.

  • Low Amine Incorporation: The amine monomer may be coordinating too strongly to the Lithium, stalling the reaction. Increase polymerization temperature slightly or use a more polar solvent mixture.

  • Yellowing of Polymer: Oxidation of the amine. Ensure rigorous antioxidant (BHT) use during workup.

References

  • Monomer Synthesis (Wittig): McElvain, S. M. (1948). "1-Methyl-4-piperidone".[1][2][3][5] Journal of the American Chemical Society.[6] Link (Foundational synthesis of the ketone precursor).

  • Functionalized SBR Applications: "Improvement of Silica Dispersion in Solution Polymerized Styrene–Butadiene Rubber via Introducing Amino Functional Groups". Industrial & Engineering Chemistry Research (2019).[4] Link[7]

  • Anionic Polymerization Mechanism: "Synthesis of Ethylene or Propylene/1,3-Butadiene Copolymers Possessing Pendant Vinyl Groups". Catalysts (2015). Link

  • Polymer Properties: "Performance Enhancement of Polymerized, Functionalized Solution Styrene–Butadiene Rubber Composites". Polymers (2022).[7] Link

Sources

Method

Synthesis of N-methyl-4-vinylpiperidine from Quinuclidine via Ring-Opening Hofmann Elimination

An Application Note for Researchers and Drug Development Professionals Abstract This application note provides a comprehensive technical guide for the synthesis of N-methyl-4-vinylpiperidine, a valuable heterocyclic buil...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers and Drug Development Professionals

Abstract

This application note provides a comprehensive technical guide for the synthesis of N-methyl-4-vinylpiperidine, a valuable heterocyclic building block, from the bicyclic amine quinuclidine. The core of this transformation is the Hofmann elimination, a classic yet powerful method for the ring-opening of cyclic amines. This document details the underlying reaction mechanism, provides a validated step-by-step experimental protocol, and offers insights into the critical parameters that ensure a successful and high-yield synthesis. The protocol is designed for researchers in organic synthesis, medicinal chemistry, and drug development who require a reliable method for accessing functionalized piperidine scaffolds.

Introduction and Scientific Rationale

Quinuclidine, a rigid bicyclic amine, serves as a structurally unique starting material in organic synthesis.[1] Its constrained framework, however, can be strategically opened to yield functionalized monocyclic piperidine derivatives. The synthesis of N-methyl-4-vinylpiperidine from quinuclidine is a prime example of such a transformation, leveraging the Hofmann elimination reaction to cleave one of the C-N bonds within the bicyclic system.[2]

The resulting product, N-methyl-4-vinylpiperidine, is a versatile intermediate. The vinyl group is amenable to a wide array of chemical modifications, including polymerization, hydrogenation, and various addition reactions, making it a key precursor for more complex molecular architectures in pharmaceutical and materials science.

The strategic choice of the Hofmann elimination is rooted in its predictable regioselectivity. The reaction proceeds through a quaternary ammonium hydroxide intermediate, which, upon heating, undergoes an E2 elimination. Due to the steric bulk of the trialkylamine leaving group, the base preferentially abstracts a proton from the least sterically hindered β-carbon, a principle known as the Hofmann rule.[3][4] In the symmetric quinuclidine system, this leads to a clean and predictable ring-opening to form the desired vinylpiperidine derivative.

Overall Reaction Scheme

The synthesis is a two-step process starting from commercially available quinuclidine:

  • Quaternization: Exhaustive methylation of the tertiary amine of quinuclidine using methyl iodide to form N-methylquinuclidinium iodide.

  • Hofmann Elimination: Treatment with silver oxide to generate the hydroxide base in situ, followed by thermal elimination to yield the final product.

G cluster_0 Step 1: N-Methylation cluster_1 Step 2: Elimination Quinuclidine Quinuclidine MeI + CH₃I (excess) QuatSalt N-Methylquinuclidinium Iodide Reagents + Ag₂O, H₂O + Heat (Δ) QuatSalt->Reagents Anion Exchange & E2 Elimination FinalProduct N-methyl-4-vinylpiperidine

Figure 1: High-level overview of the synthetic pathway.

Mechanistic Deep Dive: The "Why" Behind the Protocol

Understanding the mechanism is critical for troubleshooting and adapting the protocol. The transformation hinges on converting the amine into a good leaving group.[5]

  • Step 1: Formation of the Quaternary Ammonium Salt Quinuclidine's nitrogen atom is nucleophilic and readily attacks the electrophilic methyl group of methyl iodide in an SN2 reaction.[6] Since quinuclidine is already a tertiary amine, only one methylation step is required to form the stable N-methylquinuclidinium iodide, a quaternary ammonium salt.[5][7] This step is crucial because the neutral trialkylamine that will be formed upon elimination is an excellent leaving group, unlike the strongly basic amino group (–NHR₂) which is a very poor leaving group.

  • Step 2: Anion Exchange and E2 Elimination The iodide counter-ion is a weak base. To facilitate the elimination, it is exchanged for a strongly basic hydroxide ion. This is achieved by treating the salt with silver oxide (Ag₂O) in water.[6][7] Silver has a high affinity for halides, resulting in the precipitation of insoluble silver iodide (AgI) and leaving the quaternary ammonium cation with a hydroxide (OH⁻) counter-ion.

    Upon heating, the hydroxide ion acts as a base and abstracts a β-hydrogen (a hydrogen on a carbon adjacent to the carbon bearing the nitrogen). The bicyclic structure of the N-methylquinuclidinium cation undergoes a concerted E2 elimination, leading to the cleavage of a C-N bond, formation of a C=C double bond, and departure of the neutral N-methylpiperidine moiety as the leaving group, which remains part of the final product.

G start Start: Weigh Quinuclidine dissolve Dissolve in Anhydrous Acetone start->dissolve cool Cool to 0°C dissolve->cool add_MeI Add Methyl Iodide cool->add_MeI stir_rt Stir 12-16h at Room Temp add_MeI->stir_rt filter_A Filter Precipitate stir_rt->filter_A wash_A Wash with Diethyl Ether filter_A->wash_A dry_A Dry Under Vacuum (Yields Quat. Salt) wash_A->dry_A suspend_B Suspend Salt in H₂O dry_A->suspend_B Begin Part B add_Ag2O Add Ag₂O, Stir 1h suspend_B->add_Ag2O filter_B Filter off AgI Precipitate add_Ag2O->filter_B distill Heat Filtrate & Distill Product filter_B->distill extract Salt Out & Extract with Ether distill->extract dry_B Dry Organic Layer (MgSO₄) extract->dry_B concentrate Concentrate via Rotovap dry_B->concentrate purify Vacuum Distill (Final Product) concentrate->purify

Figure 3: Step-by-step experimental workflow for the synthesis.

References

  • Aakash Institute. Hofmann Elimination Reaction: Mechanism, Examples & Applications. [Link]

  • Allen Career Institute. Hofmann Elimination Reaction | Definition, Mechanism & Applications. [Link]

  • University of Liverpool Repository. The Synthesis and Application of Functionalised Quinuclidines. [Link]

  • Sciencemadness Discussion Board. Theoretical Synthesis of 4-Piperidone/Piperidine. [Link]

  • University of Liverpool Repository. The Synthesis of Functionalised Quinuclidines and Their Application in Organic Synthesis. [Link]

  • Google Patents.
  • Chemistry Steps. The Hofmann Elimination. [Link]

  • Organic Chemistry Tutor. Hofmann Elimination. [Link]

  • Wikipedia. Quinuclidine. [Link]

  • PubMed. Synthesis and pharmacological evaluation of 4,4-disubstituted piperidines. [Link]

  • Google Patents.
  • Wikipedia. Hofmann elimination. [Link]

  • Organic Chemistry Portal. 4-Piperidone synthesis. [Link]

  • Master Organic Chemistry. The Hofmann Elimination – Why Are “Less Substituted” Alkenes Favored?. [Link]

  • Google Patents.
  • CCS Chemistry - Chinese Chemical Society. Highly Diastereo- and Enantioselective Synthesis of Quinuclidine Derivatives by an Iridium-Catalyzed Intramolecular Allylic Dearomatization Reaction. [Link]

  • Google Patents. CN102070513A - Synthesis method of 1-teriary butoxy carbonyl-4-piperidone.
  • Semantic Scholar. Reactions of quinuclidine compounds involving opening of the bicyclic system (review). [Link]

  • Google Patents. CN100488949C - Synthesis process of N-sustituent-4-piperidyl alcohol.

Sources

Technical Notes & Optimization

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Reference Data & Comparative Studies

Validation

Publish Comparison Guide: GC-MS Identification of 4-Ethenyl-1-methylpiperidine

The following guide provides an in-depth technical analysis of the GC-MS fragmentation patterns for 4-ethenyl-1-methylpiperidine , designed for analytical chemists and drug development scientists engaged in impurity prof...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical analysis of the GC-MS fragmentation patterns for 4-ethenyl-1-methylpiperidine , designed for analytical chemists and drug development scientists engaged in impurity profiling and structural elucidation.

Executive Summary & Application Scope

4-Ethenyl-1-methylpiperidine (also known as 1-methyl-4-vinylpiperidine) is a critical structural isomer often encountered as a synthetic intermediate or degradation impurity in the manufacturing of piperidine-based pharmaceuticals (e.g., antihistamines, analgesics).[1][2]

Distinguishing this specific alkene isomer from its thermodynamic analogs—specifically 4-ethylidene-1-methylpiperidine —is a common analytical challenge.[1][2] While both share the molecular formula ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">


  (

Da), their Electron Ionization (EI) fragmentation pathways diverge significantly due to the position of the double bond (terminal vinyl vs. exocyclic alkylidene). This guide delineates the mechanistic principles required to confidently identify the 4-ethenyl isomer.

Experimental Configuration

To ensure reproducibility and comparable fragmentation, the following GC-MS parameters are recommended as the standard protocol.

Instrumentation Protocol
  • Inlet Temperature:

    
     (Split 20:1 to prevent column overload).
    
  • Carrier Gas: Helium at ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

    
     (Constant Flow).[1]
    
  • Column: Rtx-5MS or DB-5MS (30 m ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

    
     0.25 mm, 0.25 µm film).[1]
    
    • Rationale: Low-polarity phases prevent peak tailing common with basic amines.[1][2]

  • Ion Source: Electron Ionization (EI) at 70 eV .[1][2]

  • Source Temperature: ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

    
    .[1]
    
  • Scan Range: ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

    
     35–300.[1]
    

Fragmentation Mechanism Analysis

The mass spectrum of 4-ethenyl-1-methylpiperidine is governed by the stability of the tertiary amine and the allylic nature of the C4 substituent.[1][2]

Primary Fragmentation Pathway: The "Amine Rule"

Like most N-methylpiperidines, the ionization is localized on the nitrogen lone pair.[1][2] The dominant fragmentation is ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">


-cleavage  adjacent to the nitrogen, leading to the formation of the iminium ion.[1]
  • Molecular Ion (ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

    
    ): 
    
    
    
    125 (Typically low intensity,
    
    
    ).[1]
  • Base Peak Formation (

    
     44): 
    
    • Mechanism: Ring cleavage at C2-C3 followed by hydrogen rearrangement and cleavage at C6-N.[1][2]

    • Structure:

      
      
      
    • Significance: This is the diagnostic "fingerprint" for N-methylated amines but does not distinguish the C4 substituent.[1][2]

Diagnostic Pathway: C4-Substituent Cleavage

The crucial differentiation occurs at the C4 position.[1][2]

  • Loss of Vinyl Group (

    
    ): 
    
    • The bond connecting the ethenyl group to the piperidine ring (C4-Cngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

      
      ) is susceptible to cleavage, especially if accompanied by hydrogen transfer.[1]
      
    • Resulting Ion: ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

      
       98 (
      
      
      
      ).[1]
  • Ring Fragmentation (

    
     or 
    
    
    
    ):
    • Retro-cleavage of the piperidine ring often yields ions at ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

      
       70 or 71, representing the pyrrolidine-like fragment or the N-methyl-allylic cation.[1]
      
Mechanistic Diagram (Graphviz)

The following diagram illustrates the competing fragmentation pathways for 4-ethenyl-1-methylpiperidine versus its ethylidene isomer.

G Target 4-Ethenyl-1-methylpiperidine (M+ m/z 125) BasePeak N-Methyl Methylene Iminium (m/z 44) [Base Peak] Target->BasePeak Alpha-Cleavage (Non-specific) Frag_Vinyl Loss of Vinyl (M-27) (m/z 98) Target->Frag_Vinyl C4-C(alpha) Cleavage (Diagnostic for Ethenyl) Isomer 4-Ethylidene-1-methylpiperidine (M+ m/z 125) Isomer->BasePeak Alpha-Cleavage Frag_Methyl Allylic Methyl Loss (M-15) (m/z 110) Isomer->Frag_Methyl Allylic Cleavage of Methyl (Diagnostic for Ethylidene)

Figure 1: Comparative fragmentation pathways highlighting the diagnostic divergence between ethenyl and ethylidene isomers.

Comparative Analysis: Ethenyl vs. Ethylidene[1][2]

The primary challenge is distinguishing 4-ethenyl-1-methylpiperidine from 4-ethylidene-1-methylpiperidine .[1][2] The structural difference lies in the double bond location: the ethenyl group is a terminal vinyl substituent (ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">


), while the ethylidene group is an exocyclic double bond (

).[1]
Key Diagnostic Ions Table
Feature4-Ethenyl-1-methylpiperidine 4-Ethylidene-1-methylpiperidine Mechanistic Cause
Structure Terminal Alkene (ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

)
Internal/Exocyclic Alkene (

)
Structural Isomerism
Base Peak

44
(or 96/97)

44
N-methyl group dominance
Diagnostic A

98
(Medium)

110
(High)
Ethenyl loses vinyl (

); Ethylidene loses methyl (

) via allylic cleavage.[1]
Diagnostic B ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

124
(Weak,

)

125
(

stronger)
Ethylidene is more conjugated/stable, yielding a stronger molecular ion.[1]
Retention Index Lower RI (Typically)Higher RIEthylidene is more planar/rigid, increasing interaction with stationary phase.[1][2]
Interpretation Guide
  • Check for ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

    
     110:  If the spectrum shows a prominent peak at 
    
    
    
    110 (
    
    
    ), the molecule is likely the Ethylidene isomer.[1] The methyl group in the ethylidene moiety is allylic and cleaves very easily.[1][2]
  • Check for ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

    
     98:  The Ethenyl  isomer will favor the loss of the entire vinyl group (
    
    
    
    ) or ring fragmentation over methyl loss, making
    
    
    110 significantly less abundant or absent.[1]

References

  • National Institute of Standards and Technology (NIST). Mass Spectrum of Piperidine, 1-methyl-. NIST Chemistry WebBook, SRD 69.[1][2][3][4] Available at: [Link][1][2]

  • Mattes, W. B., et al. (1986).[1][2][5] Mechanism of DNA strand breakage by piperidine at sites of N7-alkylguanines. Biochimica et Biophysica Acta (BBA).[1][2][5] Available at: [Link]

Sources

Safety & Regulatory Compliance

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